2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-7-6-8-12(2)15(11)18-16(19)14(17)13-9-4-3-5-10-13/h3-10,14H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSFZYZETCRLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process begins by dissolving 2,6-dimethylaniline in glacial acetic acid, followed by the dropwise addition of chloroacetyl chloride. The reaction mixture is then heated, and a 5% sodium acetate solution is added. The product is crystallized at low temperatures, filtered, and washed with water to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different functional groups .
Scientific Research Applications
2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide
- CAS No.: 119053-73-5
- Molecular Formula: C₁₆H₁₆ClNO
- Molecular Weight : 273.75 g/mol
- Synonyms: NSC165849, Benzeneacetamide, alpha-chloro-N-(2,6-dimethylphenyl) .
Structural Features :
- A chloro-substituted phenylacetamide with a 2,6-dimethylphenyl group on the amide nitrogen.
- XLogP3 : 4.1, indicating moderate lipophilicity .
- Hydrogen Bonding: One H-bond donor (amide NH) and one acceptor (amide carbonyl) .
Comparison with Structurally Related Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA)
- CAS No.: 1131-01-7 .
- Molecular Formula: C₁₀H₁₂ClNO
- Molecular Weight : 197.66 g/mol.
- Key Differences :
Dimethachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide)
- CAS No.: 50563-36-5 .
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol.
- Key Differences :
2-Chloro-N-(2,3-dichlorophenyl)acetamide (1w)
- Molecular Formula: C₈H₆Cl₃NO .
- Molecular Weight : 234.5 g/mol.
- Applications: Explored as an antidepressant agent; structural analogs show varied bioactivity based on halogen placement .
Thenylchlor (2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide)
- CAS No.: Not explicitly listed; structurally described .
- Molecular Formula : C₁₆H₁₇ClN₂O₂S (estimated).
- Key Differences: Incorporates a thienylmethyl group, enhancing herbicidal activity against monocot weeds. Applications: Used in rice paddies; sulfur-containing moiety improves water solubility .
Data Table: Structural and Functional Comparison
Research Findings and Structural Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2,6-dimethylaniline and chloroacetyl chloride. A typical procedure involves refluxing equimolar amounts of reactants in a toluene:water (8:2) solvent system under anhydrous conditions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, the product is isolated by solvent removal under reduced pressure, followed by crystallization in ethanol . Optimization strategies include adjusting stoichiometry (e.g., excess chloroacetyl chloride) and temperature control to minimize side reactions like hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-N-(2,6-dimethylphenyl)acetamide?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Confirms the presence of amide C=O stretch (~1649 cm⁻¹) and N–H stretch (~3292–3393 cm⁻¹) .
- NMR : H NMR reveals aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.4 ppm), and the chloroacetamide side chain (δ 4.2–4.5 ppm). C NMR identifies carbonyl (δ ~168 ppm) and aromatic carbons .
- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., C–Cl: 1.79 Å), and hydrogen-bonding networks (N–H⋯O interactions) critical for crystal packing .
Q. What are the primary structural features influencing the compound’s reactivity?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., in substitution reactions). Steric hindrance from the 2,6-dimethylphenyl group limits reactivity at the aromatic ring, directing modifications to the acetamide side chain. Comparative studies with analogs (e.g., 2-chloro-N-(1-cyanocyclohexyl)acetamide) highlight the role of substituents in modulating solubility and stability .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s structure-activity relationships (SAR) in pesticide or pharmaceutical applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions, identifying reactive sites for derivatization. Molecular docking studies with target enzymes (e.g., acetolactate synthase in herbicides) reveal binding affinities. For example, substituting the chloro group with methoxyethyl (as in dimethachlor) improves herbicidal activity by enhancing hydrophobic interactions .
Q. What experimental strategies resolve contradictions in polymorph identification during crystallographic studies?
- Methodological Answer : Polymorph discrimination requires:
- Variable-temperature XRD : Detects thermal-dependent phase transitions.
- Solid-state NMR : Differentiates hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯Cl interactions).
- Thermogravimetric analysis (TGA) : Assesses stability across polymorphs.
- Case Study : The title compound forms infinite chains via N–H⋯O hydrogen bonds (O⋯N distance: 2.89 Å), but solvent choice (ethanol vs. acetonitrile) may induce alternative packing motifs .
Q. How do substituents on the acetamide side chain impact biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives (e.g., replacing chloro with pyrazolylmethyl in metazachlor) and testing bioactivity. For instance:
- Herbicidal activity : Pyrazolylmethyl substitution (metazachlor) enhances inhibition of weed germination by 40% compared to the parent compound .
- Antidepressant potential : Chloro-to-methoxy substitution (as in 1v derivatives) increases serotonin reuptake inhibition (IC₅₀: 12 nM vs. 45 nM for parent) .
Q. What analytical approaches validate purity when the compound is used as a pharmaceutical intermediate (e.g., lidocaine synthesis)?
- Methodological Answer :
- HPLC-MS : Quantifies residual starting materials (e.g., 2,6-dimethylaniline) and byproducts (e.g., hydrolyzed chloroacetamide).
- Elemental analysis : Ensures stoichiometric consistency (C: 60.77%, H: 6.12%, N: 7.09% for C₁₀H₁₂ClNO).
- Pharmacopeial standards : Compliance with USP/EP guidelines for impurities (e.g., lidocaine impurity H ≤ 0.1%) .
Q. How does hydrogen bonding influence the compound’s solid-state stability and solubility?
- Methodological Answer : The N–H⋯O hydrogen-bonding network (chain length: 3.2 Å) enhances thermal stability (decomposition >250°C) but reduces aqueous solubility. Co-crystallization with hydrophilic coformers (e.g., succinic acid) disrupts this network, improving solubility by 30% without compromising crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
